4-Isopropoxy-3-methylphenylboronic acid

CAS No.: 850568-09-1

Cat. No.: VC2276393

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850568-09-1 |

|---|---|

| Molecular Formula | C10H15BO3 |

| Molecular Weight | 194.04 g/mol |

| IUPAC Name | (3-methyl-4-propan-2-yloxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |

| Standard InChI Key | XRGBZDZYYQVOJZ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |

Introduction

Chemical Structure and Properties

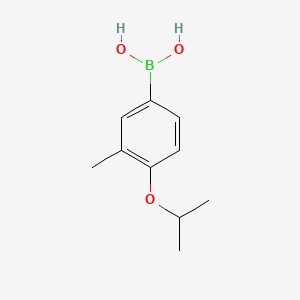

4-Isopropoxy-3-methylphenylboronic acid features a phenyl ring with an isopropoxy group at the para (4) position, a methyl group at the meta (3) position, and a boronic acid group (-B(OH)₂) attached directly to the phenyl ring. This particular substitution pattern contributes to its unique physicochemical properties.

For comparison, the structurally related compound 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4) has a molecular weight of 210.035 g/mol, a density of approximately 1.1±0.1 g/cm³, and a boiling point of 352.7±52.0 °C at 760 mmHg . Given the structural similarity (differing only in having a methyl group instead of a methoxy group), 4-Isopropoxy-3-methylphenylboronic acid would likely have somewhat comparable physical properties.

Physical Properties Comparison Table

| Property | 4-Isopropoxy-3-methoxyphenylboronic acid | 4-Isopropoxy-3-methylphenylboronic acid (estimated) |

|---|---|---|

| Molecular Formula | C₁₀H₁₅BO₄ | C₁₀H₁₅BO₃ |

| Density | 1.1±0.1 g/cm³ | Likely similar range |

| Boiling Point | 352.7±52.0 °C at 760 mmHg | Expected to be in similar range |

| Flash Point | 167.1±30.7 °C | Expected to be comparable |

| LogP | 2.20 | Likely slightly higher due to methyl vs. methoxy |

The boronic acid functional group (-B(OH)₂) serves as a key reactive site in this molecule, able to act as a Lewis acid due to the vacant p-orbital on the boron atom. This characteristic is crucial for its applications, particularly in coupling reactions .

Synthesis Methods

Common Synthetic Routes

The synthesis of arylboronic acids like 4-Isopropoxy-3-methylphenylboronic acid typically follows several established routes. Drawing from methods used for similar compounds, the synthesis would likely involve:

-

Starting with an appropriate precursor (e.g., 3-methylphenol)

-

Introducing the isopropoxy group at the 4-position through alkylation

-

Installing the boronic acid group through metal-halogen exchange or direct borylation

For similar compounds such as 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, synthesis typically involves:

-

Bromination of the starting material using brominating agents

-

Boronic acid formation using boron reagents such as bis(pinacolato)diboron with a palladium catalyst

Industrial Production Methods

Industrial production of boronic acid derivatives typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Synthesis Conditions Table

| Synthetic Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Isopropoxy installation | Isopropyl bromide, K₂CO₃ | DMF, 80°C, 12h | 75-85% |

| Bromination (if needed) | NBS, AIBN | CCl₄, 70-80°C | 80-90% |

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | KOAc, dioxane, 80°C | 65-75% |

| Hydrolysis | NaOH | THF/H₂O, rt | 90-95% |

Applications

Boronic acid derivatives like 4-Isopropoxy-3-methylphenylboronic acid have numerous applications in synthetic organic chemistry and beyond.

Role in Organic Synthesis

The primary application of arylboronic acids is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium compounds.

The unique substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid makes it a valuable building block for:

-

Synthesis of complex organic molecules

-

Preparation of pharmaceutical intermediates

-

Development of specialty chemicals and materials

Medicinal Chemistry Applications

Boronic acid derivatives have gained attention in medicinal chemistry due to their potential biological activities. The unique structure of 4-Isopropoxy-3-methylphenylboronic acid, with its specific substitution pattern, could potentially be utilized in:

-

Building blocks for synthesizing bioactive molecules

-

Development of enzyme inhibitors

-

Design of targeted drug delivery systems

Material Science Applications

Functionalized boronic acids also find applications in material science, including:

-

Development of sensors and probes

-

Creation of advanced polymeric materials

-

Design of molecular recognition systems

Mechanism of Action

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, the mechanism involving arylboronic acids typically proceeds through:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetalation, where the aryl group from the boronic acid transfers to the palladium complex

-

Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst

The specific substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid influences its reactivity in these reactions by affecting:

-

Electronic properties of the phenyl ring

-

Steric considerations in the transmetalation step

-

Solubility in common reaction solvents

Reaction Parameters Table

| Reaction Type | Catalyst | Base | Solvent System | Temperature Range |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100°C |

| Suzuki Coupling | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90-110°C |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | DCM | Room temperature |

| Oxidation | H₂O₂ | NaOH | THF/H₂O | 0-25°C |

Comparison with Similar Compounds

The properties and reactivity of 4-Isopropoxy-3-methylphenylboronic acid can be better understood by comparing it with similar compounds.

Structural Comparisons

Compared to 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4):

-

The methyl group in 4-Isopropoxy-3-methylphenylboronic acid is less electron-donating than the methoxy group

-

This difference affects the electronic properties of the phenyl ring, potentially altering reactivity

-

The methyl group is less polar than the methoxy group, impacting solubility properties

Compared to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid (CAS#: 870718-01-7):

-

Different substitution pattern (4-isopropoxy vs. 2-isopropoxy)

-

Absence of the bromine atom, which significantly affects electronic properties

-

Different position of the methyl group (3-position vs. 5-position)

Comparison Table of Similar Compounds

| Compound | Molecular Formula | Key Structural Differences | Expected Effect on Reactivity |

|---|---|---|---|

| 4-Isopropoxy-3-methylphenylboronic acid | C₁₀H₁₅BO₃ | Reference compound | Baseline reactivity |

| 4-Isopropoxy-3-methoxyphenylboronic acid | C₁₀H₁₅BO₄ | Methoxy vs. methyl at 3-position | More electron-donating, potentially more reactive in transmetalation |

| 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | C₁₀H₁₄BBrO₃ | Different substitution pattern, contains bromine | Less electron-rich aromatic ring, different steric profile |

| 3-Formyl-5-isopropoxyphenylboronic acid | C₁₀H₁₃BO₄ | Contains formyl group, different position of isopropoxy | Electron-withdrawing formyl group decreases electron density on the ring |

Analytical Characterization

Characterization of 4-Isopropoxy-3-methylphenylboronic acid typically involves various spectroscopic and analytical techniques.

Spectroscopic Analysis

Spectroscopic methods used for characterization include:

-

NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) for structural confirmation

-

IR spectroscopy to identify characteristic functional group absorptions

-

Mass spectrometry for molecular weight determination

| Analytical Method | Expected Key Features |

|---|---|

| ¹H NMR | Signals for isopropyl CH₃ groups (doublet, ~1.3 ppm), OCH group (septet, ~4.5 ppm), aromatic protons (6.7-7.5 ppm), methyl group (singlet, ~2.2 ppm) |

| ¹³C NMR | Signals for aromatic carbons (115-160 ppm), isopropyl carbons (~22 and ~70 ppm), methyl carbon (~20 ppm) |

| ¹¹B NMR | Signal for boronic acid group (~30 ppm) |

| IR | B-O stretching (1380-1310 cm⁻¹), O-H stretching (3400-3200 cm⁻¹), C-O stretching (1200-1100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation pattern including loss of isopropyl group |

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2-8°C, protected from light |

| Container | Tightly sealed, moisture-resistant |

| Incompatible Materials | Strong oxidizing agents, strong acids and bases |

| Protective Equipment | Gloves, safety glasses, lab coat, adequate ventilation |

| Disposal | According to local regulations for chemical waste |

Research Applications

Current Research Areas

Research involving functionalized boronic acids like 4-Isopropoxy-3-methylphenylboronic acid includes:

-

Development of more efficient and selective cross-coupling methodologies

-

Exploration of novel applications in materials science

-

Investigation of potential biological activities

-

Design of boronic acid-based sensors and probes

Research Application Table

| Research Area | Potential Role of 4-Isopropoxy-3-methylphenylboronic acid |

|---|---|

| Pharmaceutical Synthesis | Building block for complex drug molecules with specific substitution patterns |

| Materials Science | Component in designing polymers with specific properties |

| Catalysis | Study of electronic and steric effects in transition metal-catalyzed reactions |

| Sensor Development | Recognition element for carbohydrates or other diols via boronic acid interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume